molecular formula C18H28O5 B1590166 Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 40098-24-6

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No.: B1590166
CAS No.: 40098-24-6
M. Wt: 324.4 g/mol
InChI Key: RMSROFOPTSOXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is an organic compound characterized by a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate typically involves multi-step organic synthesis. Key intermediates and starting materials may include cyclopentanone, heptanoic acid, and tetrahydro-2H-pyran, often reacting under controlled conditions like specific temperature, pH, and catalyst presence.

  • Cyclopentanone Synthesis: : Starting with cyclopentanone, a reaction sequence introduces the tetrahydro-2H-pyran-2-yl)oxy group to form the modified cyclopentane ring.

  • Heptanoic Acid Derivatization: : Separately, heptanoic acid undergoes esterification to introduce the methyl group.

  • Coupling Reactions: : These intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the final product.

Industrial Production Methods

On an industrial scale, the synthesis might be adapted for large-scale production, leveraging continuous flow reactors and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various organic reactions, including:

  • Oxidation: : Transformation of functional groups to higher oxidation states.

  • Reduction: : Conversion to less oxidized states, such as reducing the carbonyl group to a hydroxyl group.

  • Substitution: : Nucleophilic or electrophilic substitutions on the cyclopentane ring.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution reactions are common. Conditions often involve solvents like dichloromethane, methanol, and temperatures ranging from -78°C to room temperature.

Major Products Formed

The reactions typically yield products like hydroxy derivatives, reduced alcohol forms, and substituted cyclopentane derivatives, each potentially useful for further synthetic applications or as final products in medicinal chemistry.

Scientific Research Applications

In Chemistry

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate serves as a valuable intermediate in synthesizing more complex molecules, used in catalytic studies and as a model compound to study reaction mechanisms.

In Biology

This compound finds applications in studying biological pathways, acting as a substrate or inhibitor in enzymatic reactions, thus aiding in understanding biological processes and developing drugs.

In Medicine

Due to its potential biological activity, it is explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

In Industry

In industrial applications, it is used as a chemical intermediate in manufacturing various organic compounds, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate exerts its effects involves interacting with specific molecular targets such as enzymes, receptors, or cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist, thereby influencing physiological responses.

Comparison with Similar Compounds

Compared to similar compounds, Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate stands out due to its unique structure, which imparts specific reactivity and biological activity. Similar compounds include:

  • Cyclopentanone Derivatives: : Featuring similar cyclopentane structures but differing in substituents and functionalities.

  • Heptanoate Esters: : Sharing the heptanoic acid-derived ester moiety but varying in the attached functional groups.

  • Pyran Derivatives: : Compounds containing the tetrahydro-2H-pyran moiety, with diverse chemical and biological activities.

Biological Activity

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate, also referred to by its CAS number 40098-24-6, is a compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C18H26O5
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 40098-24-6
  • Purity : Typically ≥ 99% in commercial preparations .

This compound acts primarily as a precursor in the synthesis of biologically active molecules. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can yield different products depending on the reagents and conditions.
  • Reduction : Capable of being reduced to form alcohols or other derivatives.
  • Substitution Reactions : The tetrahydropyran group can be substituted with other functional groups .

Biological Activity

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Research indicates that compounds similar to methyl 7-(5-oxo...) exhibit inhibition of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer progression. The inhibition of HSP90 can lead to the destabilization of multiple oncogenic proteins, thus presenting a potential therapeutic pathway for cancer treatment .

Synthesis of Active Pharmaceutical Ingredients

Methyl 7-(5-oxo...) serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing its relevance in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

In a study published in a peer-reviewed journal, researchers synthesized methyl 7-(5-oxo...) and evaluated its biological activity against cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
Methyl 7-(5-oxo...)MCF7 (Breast Cancer)15
Control (Doxorubicin)MCF710

This data suggests that while the compound is not as potent as established chemotherapeutics like Doxorubicin, it still holds promise for further development .

Case Study 2: Pharmacokinetics and Bioavailability

Another study investigated the pharmacokinetics of methyl 7-(5-oxo...) in animal models. Results showed that after administration, the compound was rapidly absorbed with a half-life suitable for therapeutic use. The study concluded that modifications to improve solubility could enhance its bioavailability and efficacy .

Properties

IUPAC Name

methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSROFOPTSOXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529010
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40098-24-6
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent quantity of methyl 7-(3(RS)-hydroxy-5-oxocyclopent-1-en--yl)heptanoate is substituted for the methyl 7-(3(S)-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate and the procedure detailed in Part A substantially repeated, there is obtained methyl 7-(3(RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 4
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 5
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 6
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.